2-Methylbiphenyl

説明

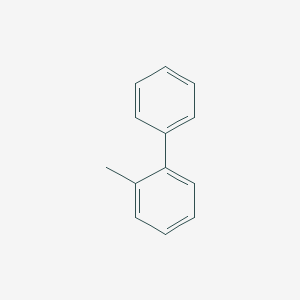

Structure

3D Structure

特性

IUPAC Name |

1-methyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLIZEAXNXSFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881160 | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 255.3 °C | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water. | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27). | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

greater than 5 (NTP, 1992) (Relative to Air) | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

28652-72-4, 643-58-3 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X937MQ8S1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbiphenyl: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbiphenyl, also known as 2-phenyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₃H₁₂. It consists of a biphenyl (B1667301) structure with a methyl group substituted at the 2-position of one of the phenyl rings. This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of more complex molecules, including pharmaceuticals and materials for organic electronics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by its aromatic odor.[1] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 643-58-3 | [2] |

| Molecular Formula | C₁₃H₁₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -0.2 °C | [3] |

| Boiling Point | 255-256 °C at 760 mmHg | [2] |

| Density | 1.012 - 1.015 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.590 - 1.592 at 20 °C | [2] |

| Flash Point | 107.22 °C (225.00 °F) (Closed Cup) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [2][3] |

| Vapor Pressure | 0.023 mmHg at 25 °C (estimated) | [2] |

| logP (o/w) | 4.634 (estimated) | [2] |

Spectral Data

| Spectrum Type | Key Data/Peaks | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.62-7.59 (m, 1.02H), 7.52 (d, J = 8.1 Hz, 0.39H), 7.48-7.42 (m, 2.53H), 7.38-7.34 (m, 2.03H), 7.30-7.25 (m, 2.62H), 7.19 (d, J = 7.4 Hz, 0.43H), 2.30 (s, 1.44H). (Note: Data is for a mixture of methylbiphenyl isomers, with this compound being a component). | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.3, 141.1, 138.4, 128.7, 127.1, 127.0, 126.8, 125.9, 34.6, 31.4. (Note: Data is for a mixture including 4-tert-butyl-biphenyl, providing representative shifts for a substituted biphenyl). | [4] |

| IR (ATR-Neat) | Major peaks can be viewed on SpectraBase. | [5] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 168; m/z 2nd Highest: 167; m/z 3rd Highest: 165. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide protocols for common procedures.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) (or other suitable phosphine (B1218219) ligand)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromotoluene (1 equivalent), phenylboronic acid (1.1 to 1.5 equivalents), and potassium carbonate (2-3 equivalents).

-

Add palladium(II) acetate (0.01 to 0.05 equivalents) and triphenylphosphine (0.02 to 0.1 equivalents).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.[6][7]

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound via Grignard Reaction

The Grignard reaction provides an alternative route for C-C bond formation, involving the reaction of an organomagnesium halide with an electrophile.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Phenylboronic acid (or another suitable phenylating agent)

-

A suitable nickel or palladium catalyst for the coupling step (e.g., NiCl₂(dppe))

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings in a round-bottom flask.

-

Add a small crystal of iodine.

-

Prepare a solution of 2-bromotoluene in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-tolylmagnesium bromide).[1][8]

-

-

Coupling Reaction:

-

In a separate flask under an inert atmosphere, dissolve the nickel or palladium catalyst in anhydrous THF.

-

Cool the catalyst solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the catalyst solution.

-

Then, add the phenylating agent (e.g., a solution of a suitable phenyl halide if using a cross-coupling catalyst).

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding dilute aqueous acid (e.g., 1 M HCl) while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diagram of Grignard Reaction Workflow

Caption: Grignard reaction and coupling for this compound.

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250-280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 2-5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known weight of the sample in a known volume of solvent. The final concentration should be within the calibration range (typically in the µg/mL range).[9]

-

Filter the sample through a 0.22 µm syringe filter if it contains particulates.

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification by comparison with a known standard.

-

The mass spectrum of the peak is compared with a library spectrum (e.g., NIST) for confirmation. The characteristic fragment ions of this compound should be present.

-

Quantification is performed by constructing a calibration curve of peak area versus concentration from the analysis of the standard solutions.

Diagram of GC-MS Analysis Workflow

Caption: Workflow for the analysis of this compound by GC-MS.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. It is incompatible with strong oxidizing agents.[3] The reactivity of the biphenyl system is influenced by the presence of the methyl group. For instance, in electrophilic aromatic substitution reactions such as nitration, the methyl group acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the methylated ring. However, the steric hindrance from the adjacent phenyl group can influence the regioselectivity of the reaction.[6]

Safety Information

This compound is considered an irritant to the skin and eyes and may cause respiratory irritation upon inhalation. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating further research and application of this important chemical intermediate.

References

- 1. CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents [patents.google.com]

- 2. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]

- 3. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. uoguelph.ca [uoguelph.ca]

2-Methylbiphenyl CAS number 643-58-3

An In-depth Technical Guide to 2-Methylbiphenyl (CAS 643-58-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 643-58-3), also known as 2-phenyltoluene. It covers its physicochemical properties, synthesis methodologies, key applications, and safety information. The data is structured to be a practical resource for laboratory and development settings.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an organic compound consisting of two connected phenyl rings with a methyl group at the ortho position.[2] Its properties make it a versatile solvent and chemical intermediate.[1][2] A summary of its key physical and chemical data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 643-58-3 | [3] |

| Molecular Formula | C₁₃H₁₂ | [1] |

| Molecular Weight | 168.23 g/mol | [4] |

| Appearance | Colorless to light-yellow clear liquid | [1][2] |

| Odor | Aromatic | [1][4] |

| Melting Point | -0.2 °C | [3][4] |

| Boiling Point | 255 - 256 °C | [3] |

| Density / Specific Gravity | 1.010 - 1.015 g/cm³ @ 20-22 °C | [3][4] |

| Flash Point | 107.2 °C (225.0 °F) (Closed Cup) | [3] |

| Vapor Pressure | 0.014 mmHg @ 25 °C | [4] |

| Water Solubility | Insoluble | [1][4] |

| Solubility in Organic Solvents | Soluble in ether and alcohol | [1][4] |

| LogP (Octanol/Water Coeff.) | 3.66 - 4.14 | [4] |

| Refractive Index | 1.590 - 1.592 @ 20 °C | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established organic chemistry reactions. The most common methods include the Grignard reaction and the Suzuki-Miyaura cross-coupling, which are favored for their efficiency in creating carbon-carbon bonds.

Grignard Reaction

This method involves the cross-coupling of an o-tolylmagnesium Grignard reagent with an aryl halide, such as chlorobenzene (B131634) or bromobenzene. The reaction is typically catalyzed by a nickel(II) halide in an anhydrous ether solvent.[5]

Experimental Protocol: Grignard Cross-Coupling for this compound Synthesis

-

Apparatus Setup: All glassware must be rigorously dried (e.g., oven-dried overnight) to exclude moisture, which quenches the Grignard reagent.[6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are placed in a flask with anhydrous tetrahydrofuran (B95107) (THF). A solution of an o-tolyl halide (e.g., o-bromotoluene) in THF is added slowly to initiate the formation of the o-tolylmagnesium halide reagent.[5][7]

-

Catalyst Preparation: In a separate vessel, an anhydrous nickel(II) halide (e.g., NiCl₂ or NiBr₂) and a triarylphosphine ligand (e.g., triphenylphosphine) are added to the reaction solvent (predominantly THF).[5]

-

Coupling Reaction: The prepared Grignard reagent and chlorobenzene are mixed together in the liquid medium containing the nickel-phosphine catalyst.[5] The reaction mixture is typically stirred, and the temperature is controlled to maintain a steady reaction rate.

-

Work-up and Purification: Upon completion, the reaction is quenched, often with a dilute acid solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified, commonly by vacuum distillation or column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an arylboronic acid with an aryl halide.[8] This method is renowned for its mild reaction conditions and high tolerance for various functional groups.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

-

Reactant Preparation: A reaction flask is charged with the aryl halide (e.g., 2-bromotoluene, 1.0 eq.), the arylboronic acid (e.g., phenylboronic acid, 1.1-1.5 eq.), and a base (e.g., potassium carbonate, cesium carbonate, 2-3 eq.).[8][9]

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine (B1218219) ligand are added to the flask.[8][9]

-

Solvent Addition: A suitable solvent system, often a mixture such as toluene/water, THF/water, or dioxane/water, is added.[9]

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere (argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC-MS.[8][9]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.[9]

Applications and Uses

This compound's chemical structure and properties lend it to a variety of industrial and research applications.

-

Chemical Intermediate: It is a key building block in organic synthesis.[2] A notable application is in the preparation of fluorene (B118485) via catalytic cyclodehydrogenation.[10] It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

-

Dye Carrier: In the textile industry, it is used as a dye carrier, facilitating the application of dyes to synthetic fibers.[4]

-

Heat Transfer Fluid: Due to its thermal stability, it is a component in heat transfer fluids, often in mixtures with other aromatic hydrocarbons.[4][11]

-

Solvent: Its properties make it a useful solvent in certain organic synthesis reactions.[2]

-

Research Applications: In materials science, this compound has been investigated for its potential use as a hole-transporting material in organic photovoltaic cells (OPVs) due to its aromatic structure and charge-carrying capabilities.[2]

Toxicology and Safety

This compound is classified as a mild irritant. Proper safety protocols must be followed during handling to minimize risk.

Table 2: Toxicological Profile and Safety Information

| Hazard Type | GHS Classification & Statements | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | [2][4] |

| Eye Irritation | H319: Causes serious eye irritation. | [2][4] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [2][4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to minimize inhalation of vapors.[12][13] Eyewash stations and safety showers should be readily accessible.[13]

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

-

Skin Protection: Wear chemical-resistant gloves (inspected prior to use) and impervious protective clothing to prevent skin contact.[12][13] Contaminated clothing should be removed and washed before reuse.[13][14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[12]

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing mists or vapors.[13][14]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Keep away from strong oxidizing agents and sources of ignition.[13]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.[13][14]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13][14]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[12]

Environmental Fate

This compound's production and use may lead to its release into the environment.[4] It is expected to have slight mobility in soil and is likely to adsorb to suspended matter in water.[4] Volatilization from water surfaces is an expected fate, with estimated half-lives of 6 hours in a model river and 6 days in a model lake.[4] An estimated Bioconcentration Factor (BCF) of 830 suggests a high potential for bioconcentration in aquatic organisms.[4] In the atmosphere, it is degraded by reaction with hydroxyl radicals with a half-life of about 1 to 2 days.[4]

References

- 1. CAS 643-58-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 643-58-3 [smolecule.com]

- 3. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]

- 4. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

Spectroscopic Profile of 2-Phenyltoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenyltoluene (also known as 2-methylbiphenyl). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 2-phenyltoluene, presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-phenyltoluene. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenyltoluene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | Multiplet | 9H | Aromatic Protons (Ar-H) |

| 2.25 | Singlet | 3H | Methyl Protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenyltoluene

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | Quaternary Aromatic Carbon |

| 141.8 | Quaternary Aromatic Carbon |

| 135.3 | Quaternary Aromatic Carbon |

| 130.3 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.7 | Aromatic CH |

| 125.8 | Aromatic CH |

| 20.5 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-phenyltoluene is characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.

Table 3: Key Infrared (IR) Absorption Bands for 2-phenyltoluene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃) |

| 1600 - 1450 | Strong | Aromatic C=C Ring Stretch |

| 770 - 730 | Strong | Aromatic C-H Bend (ortho-disubstitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 2-phenyltoluene shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-Phenyltoluene

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 167 | ~80 | [M-H]⁺ |

| 153 | ~60 | [M-CH₃]⁺ |

| 152 | ~50 | [M-CH₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-phenyltoluene is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 2-phenyltoluene, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2-phenyltoluene is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Detection: As 2-phenyltoluene elutes from the GC column, it enters the MS ion source. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The mass spectrum corresponding to the GC peak of 2-phenyltoluene is analyzed to identify the molecular ion and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as 2-phenyltoluene.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Molecular Structure and Geometry of o-Methylbiphenyl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Methylbiphenyl (also known as 2-methylbiphenyl) is an aromatic hydrocarbon notable for its distinct three-dimensional geometry. Unlike its parent molecule, biphenyl (B1667301), the presence of a methyl group at an ortho position (C2) introduces significant steric hindrance. This interference forces the two phenyl rings to adopt a more twisted conformation, characterized by a larger inter-ring dihedral angle. This structural feature is critical as it governs the molecule's electronic properties, reactivity, and potential applications in materials science and as a structural motif in drug design. This guide provides a detailed analysis of o-methylbiphenyl's molecular geometry, supported by experimental and computational data, and outlines the methodologies used for its structural determination.

Molecular Geometry of o-Methylbiphenyl

The defining characteristic of o-methylbiphenyl's geometry is the torsional or dihedral angle between the planes of its two phenyl rings. The steric repulsion between the ortho-methyl group on one ring and the ortho-hydrogen atom on the adjacent ring prevents the molecule from adopting a planar or near-planar conformation.

Dihedral Angle

Experimental and computational studies confirm a significantly twisted structure for o-methylbiphenyl compared to unsubstituted biphenyl. The barrier to becoming planar for biphenyl is less than 2 kcal/mol, whereas for this compound, this barrier is substantially higher, estimated to be over 10 kcal/mol.[1]

Various methods have been employed to determine this angle. Fluorescence spectroscopy of vapor-deposited multilayer films of o-methylbiphenyl indicates a dihedral angle of 63°.[2] This value is in strong agreement with early computational models, which also predicted an angle of 63°.[3] This represents a considerable increase from the gas-phase dihedral angle of biphenyl, which is experimentally determined to be approximately 44.4°.[4]

The conformation is also sensitive to the molecule's environment. For instance, when o-methylbiphenyl is deposited on a planar naphthalene (B1677914) surface, it is forced into a more planar conformation with a dihedral angle of 37°.[2]

Table 1: Comparison of Key Geometric Parameters for o-Methylbiphenyl and Biphenyl

| Parameter | o-Methylbiphenyl | Biphenyl (for comparison) | Method |

| Inter-ring Dihedral Angle (Φ) | 63° | 44.4° ± 1.2° | Fluorescence Spectroscopy[2] / Gas-Phase Electron Diffraction[4] |

| Rotational Energy Barrier (Planar) | >10 kcal/mol | ~1.4 ± 0.5 kcal/mol | Computational Study[1] / Experimental Estimate[4] |

Bond Lengths and Angles

Detailed experimental data on the specific bond lengths and angles of o-methylbiphenyl are not extensively published. However, values can be reliably predicted through computational chemistry, which provides geometries that are highly consistent with experimental data for similar molecules. The values presented below are typical and derived from computational studies on substituted biphenyls.

Table 2: Typical Bond Lengths and Angles in o-Methylbiphenyl

| Parameter | Bond/Angle | Predicted Value Range |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-C (inter-ring bridge) | 1.49 - 1.51 | |

| C-C (ring to methyl) | 1.50 - 1.52 | |

| C-H (aromatic) | 1.08 - 1.10 | |

| C-H (methyl) | 1.09 - 1.11 | |

| Bond Angles (°) | C-C-C (within rings) | 118 - 122 |

| C-C-H (aromatic) | 119 - 121 | |

| H-C-H (methyl) | 108 - 110 |

Methodologies for Structural Determination

The molecular geometry of molecules like o-methylbiphenyl is elucidated through a combination of experimental techniques and computational modeling. Each method provides unique insights into the structure in different states (gas, solid, or in silico).

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining low-energy conformations and precise geometric parameters.

Experimental Protocol (DFT Geometry Optimization):

-

Initial Structure Creation: A 3D model of o-methylbiphenyl is constructed using molecular modeling software.

-

Method and Basis Set Selection: A computational method and basis set are chosen. A common and effective combination for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set (e.g., 6-311++G(d,p)).[4]

-

Geometry Optimization: An iterative calculation is performed to find the minimum energy structure. The forces on each atom are calculated, and their positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: Key geometric data, including bond lengths, bond angles, and dihedral angles, are extracted from the final optimized structure.

Experimental Protocols

Gas-Phase Electron Diffraction (GED) is a primary experimental technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces that exist in the solid or liquid states.[5]

Experimental Protocol (GED):

-

Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a jet of gas.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (e.g., a phosphor screen or CCD). The intensity of scattered electrons varies with the scattering angle.

-

Data Analysis: The total scattering intensity is composed of atomic and molecular contributions. The molecular scattering component, which contains information about the interatomic distances, is isolated.

-

Structure Refinement: A theoretical model of the molecule's geometry is used to calculate a theoretical scattering pattern. This model is then refined by iteratively adjusting geometric parameters (bond lengths, angles) to achieve the best fit with the experimental data.

This technique provides highly precise structural information for molecules in the solid (crystalline) state. While no specific crystal structure for o-methylbiphenyl is readily available, the protocol is standard for its derivatives.[6]

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (intensities and positions of spots) are recorded at thousands of different orientations.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from the peaks in this map.

-

Structure Refinement: The initial atomic positions and other parameters (like thermal motion) are refined using a least-squares method to best match the calculated diffraction pattern with the observed data. The final output is a precise 3D model of the molecule as it exists in the crystal lattice.

Conclusion

The molecular structure of o-methylbiphenyl is fundamentally dictated by the steric strain imposed by its ortho-methyl substituent. This results in a pronounced non-planar geometry, with an inter-ring dihedral angle of approximately 63°, significantly larger than that of biphenyl. This twisted conformation has profound implications for its electronic conjugation, chemical reactivity, and utility as a molecular scaffold. A comprehensive understanding of its geometry relies on the synergistic application of gas-phase experimental methods like electron diffraction, spectroscopic techniques, and high-level computational modeling, which together provide a detailed and validated picture of its three-dimensional structure.

References

Quantum Chemical Blueprint: Unraveling the Conformational Dynamics and Electronic Landscape of 2-Methylbiphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Methylbiphenyl, a key structural motif in many pharmaceutical compounds and functional materials. Through a meticulous review and synthesis of quantum chemical calculations, this document elucidates the conformational preferences, rotational energy barriers, and electronic properties of this compound. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental and computational methodologies are presented. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows, offering a holistic understanding of the molecule's behavior at a quantum level. This guide serves as an essential resource for researchers and professionals in drug development and materials science, enabling informed decisions in molecular design and optimization.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the steric hindrance introduced by the ortho-methyl group. This substitution leads to a significant deviation from the planar geometry observed in the biphenyl (B1667301) parent molecule.

Optimized Geometry and Dihedral Angle

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the most stable conformation of this compound in the gas phase. The presence of the methyl group forces the two phenyl rings to adopt a twisted conformation to minimize steric repulsion.

Experimental studies on this compound deposited on a naphthalene (B1677914) surface have shown a dihedral angle of 37°. This conformation is noted to be 26° more planar than when this compound is in a multilayer (solid) form, suggesting a dihedral angle of approximately 63° in the condensed phase. Computational studies in the gas phase are expected to yield a similar twisted geometry.

Table 1: Calculated and Experimental Dihedral Angles for this compound

| Parameter | Value | Method/Condition |

| Calculated Dihedral Angle (on Naphthalene) | 37° | Experimental (Fluorescence Spectroscopy)[1] |

| Deduced Dihedral Angle (Multilayer) | ~63° | Experimental (Fluorescence Spectroscopy)[1] |

Rotational Energy Barrier

The rotation around the central C-C bond in this compound is a critical factor influencing its dynamic behavior and potential to adopt different conformations. The energy required to overcome the steric hindrance during this rotation is known as the rotational energy barrier.

Experimental determination of this barrier for ortho-substituted biphenyls is often carried out using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.[2] For this compound, a rotational energy barrier of 50 kJ/mol (approximately 11.95 kcal/mol) has been reported from computational studies.[1] This relatively high barrier, compared to unsubstituted biphenyl, indicates that the interconversion between different twisted conformers is significantly hindered.

Table 2: Rotational Energy Barrier of this compound

| Parameter | Value | Method |

| Rotational Energy Barrier | 50 kJ/mol (~11.95 kcal/mol) | Computational Calculation |

Electronic Properties

The electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals, governs its reactivity and photophysical properties. DFT calculations are a powerful tool for predicting these properties.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is related to the molecule's chemical stability and electronic excitation energy. For substituted biphenyls, these properties are typically calculated using DFT methods such as B3LYP with basis sets like 6-31G*.[3][4]

Table 3: Calculated Electronic Properties of Substituted Biphenyls (Representative Values)

| Property | Value (eV) | Computational Method |

| HOMO Energy | -6.5 to -5.5 | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | -1.0 to 0.0 | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.5 to 6.5 | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | 0.3 to 0.6 D | DFT (e.g., B3LYP/6-31G) |

| Ionization Potential | 8.0 to 9.0 | DFT (e.g., B3LYP/6-31G) |

| Electron Affinity | 0.1 to 0.5 | DFT (e.g., B3LYP/6-31G) |

Note: The values in this table are representative for mono-substituted biphenyls and the exact values for this compound would require a specific calculation. The general trend is that the methyl group, being weakly electron-donating, will slightly raise the HOMO energy and have a minor effect on the LUMO energy compared to unsubstituted biphenyl.

Methodologies

Computational Protocol: Density Functional Theory (DFT)

The computational data presented in this guide are primarily based on DFT calculations, a widely used quantum chemical method for studying molecular systems.

-

Software: Gaussian, Spartan, or similar quantum chemistry packages.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice for its balance of accuracy and computational cost.[3][4]

-

Basis Set: The 6-31G* or a larger basis set (e.g., 6-311+G**) is typically employed to provide a good description of the electronic structure.[5]

-

Geometry Optimization: The molecular geometry is fully optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Rotational Profile Scan: To determine the rotational energy barrier, a relaxed potential energy surface scan is performed. The dihedral angle of the central C-C bond is systematically varied, and at each step, the rest of the molecule's geometry is optimized.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is a powerful experimental technique for measuring the rates of conformational exchange processes, such as the rotation around the central bond in this compound.[2]

-

Principle: At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for protons in different chemical environments in the different conformers. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged signal.

-

Procedure: A series of NMR spectra are recorded at different temperatures.

-

Data Analysis: The rate constant (k) for the rotational process at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can then be determined using the Eyring equation.

Visualizations

The following diagrams illustrate the key computational workflows and conceptual relationships discussed in this guide.

Conclusion

The quantum chemical calculations for this compound provide critical insights into its structure-property relationships. The steric hindrance of the ortho-methyl group induces a significantly twisted ground-state conformation and a substantial barrier to internal rotation. These conformational constraints have profound implications for its interaction with biological targets and its properties in materials. The electronic properties, predictable through DFT, further inform its reactivity and potential for electronic applications. This technical guide, by consolidating and clearly presenting this vital information, aims to empower researchers in making data-driven decisions for the design and development of novel molecules with tailored properties.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylbiphenyl. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who require accurate and detailed thermodynamic data. This document summarizes key quantitative data in structured tables, presents detailed methodologies for relevant experiments, and includes visualizations of experimental workflows.

Core Thermodynamic Properties

This compound, a substituted aromatic hydrocarbon, possesses distinct thermodynamic properties that are crucial for understanding its behavior in various chemical and physical processes. These properties are fundamental for process design, safety analysis, and computational modeling.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of this compound based on experimental data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ | [1] |

| Molecular Weight | 168.234 g/mol | [1] |

| Melting Point | -0.2 °C (272.95 K) | [2] |

| Boiling Point | 255.3 °C (528.45 K) at 760 mmHg | [2] |

| Density | 1.012 - 1.015 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.590 - 1.592 at 20 °C | [3] |

| Flash Point | 107.22 °C (225 °F) TCC | [3] |

| logP (o/w) | 4.14 | [2] |

| Water Solubility | 13.22 mg/L at 25 °C (estimated) | [3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Temperature (K) | Source(s) |

| Standard Molar Enthalpy of Formation (gas) | 133.5 ± 2.5 kJ/mol | 298.15 | [4] |

| Standard Molar Entropy (gas) | 425.9 ± 4.3 J/(mol·K) | 298.15 | [4] |

| Heat Capacity (Cp) (liquid) | 253.9 J/(mol·K) | 298.15 | [5] |

| Enthalpy of Vaporization (ΔvapH) | 56.4 kJ/mol | 298.15 | [6] |

| Enthalpy of Fusion (ΔfusH) | 16.9 kJ/mol | 272.95 | [5] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Source(s) |

| 25 | 0.023 (estimated) | [3] |

| 20 | 0.3 | [2] |

| 100 | < 0.1 | [7] |

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature.[8][9]

Objective: To measure the heat capacity (Cp) of solid and liquid this compound over a range of temperatures.

Apparatus:

-

Adiabatic calorimeter with a sample vessel

-

Platinum resistance thermometer

-

Heater for the sample vessel

-

Adiabatic shield with temperature control

-

Vacuum system

-

Data acquisition system

Procedure:

-

A precisely weighed sample of high-purity this compound is sealed in the sample vessel of the calorimeter.

-

The calorimeter is evacuated to minimize heat exchange by convection.

-

The sample is cooled to the starting temperature, typically near liquid helium or nitrogen temperatures.

-

A known amount of electrical energy (Q) is supplied to the sample heater over a specific time, causing a small increase in temperature (ΔT).

-

The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel, minimizing heat loss to the surroundings.[10]

-

The temperature of the sample is monitored with the platinum resistance thermometer until thermal equilibrium is reached.

-

The heat capacity is calculated using the formula: Cp = Q / ΔT.

-

This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.[5]

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the enthalpy of combustion of a substance at constant volume.[3][11]

Objective: To determine the standard enthalpy of combustion of this compound.

Apparatus:

-

Parr-type bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Sample cup (crucible)

-

Ignition wire (fuse)

-

High-precision thermometer or temperature probe

-

Stirrer

-

Water bath (calorimeter bucket)

-

Pellet press

Procedure:

-

A known mass of this compound (typically around 1 gram) is pressed into a pellet.[8]

-

The pellet is placed in the sample cup inside the bomb calorimeter.

-

A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[12]

-

The bomb is placed in a calorimeter bucket containing a precisely measured mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then starts to cool.

-

The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[13][14]

-

The heat released by the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of nitric acid.[12]

-

The enthalpy of combustion at constant volume (ΔU) is then converted to the enthalpy of combustion at constant pressure (ΔH).

Static Method for Vapor Pressure Measurement

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase at a given temperature.[2][15]

Objective: To determine the vapor pressure of this compound as a function of temperature.

Apparatus:

-

Isoteniscope or a similar static vapor pressure apparatus

-

Thermostatically controlled bath

-

Pressure measurement device (e.g., manometer, pressure transducer)

-

Vacuum pump

-

Temperature probe

Procedure:

-

A sample of this compound is placed in the sample bulb of the isoteniscope.

-

The apparatus is connected to a vacuum pump, and the sample is degassed to remove any dissolved air or volatile impurities.[16]

-

The sample bulb is immersed in the thermostatically controlled bath at the desired temperature.

-

The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes.

-

The vapor pressure is recorded from the pressure measurement device.

-

The temperature of the bath is then changed to a new setpoint, and the measurement is repeated.

-

This process is carried out over a range of temperatures to obtain the vapor pressure curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the determination of the thermodynamic properties of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. consilab.de [consilab.de]

- 3. Workflow for Thermodynamics Property Calculations [doc.comsol.com]

- 4. Calculating Thermodynamic Properties for Liquids and Gases | COMSOL Blog [comsol.it]

- 5. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 6. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 10. rsc.org [rsc.org]

- 11. fiveable.me [fiveable.me]

- 12. biopchem.education [biopchem.education]

- 13. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]

- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 15. youtube.com [youtube.com]

- 16. zenodo.org [zenodo.org]